molecular formula C9H5BrN2O2 B144396 8-Bromo-5-nitroquinoline CAS No. 139366-35-1

8-Bromo-5-nitroquinoline

Cat. No. B144396
M. Wt: 253.05 g/mol
InChI Key: LEMUPVPKQOTZAE-UHFFFAOYSA-N
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Description

8-Bromo-5-nitroquinoline is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The presence of bromine and nitro groups on the quinoline ring system suggests that this compound could have interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of brominated quinolines can be achieved through various methods. For instance, a stereospecific [3 + 3]-annulation of donor-acceptor cyclopropanes with nitrosoarenes has been used to create structurally diverse C-8-brominated tetrahydroquinolines, where C-C, C-N, and C-Br bonds are formed under mild conditions . Additionally, the Friedländer synthesis approach has been employed to incorporate bromoquinoline into novel chelating ligands, starting from nitration of 3-bromobenzaldehyde and subsequent reactions . Moreover, electrophilic bromination has been utilized to synthesize bromoisoquinoline and bromonitrosoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of bromoquinolines is characterized by the presence of a bromine atom, which can influence the electronic properties of the molecule. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing that bromination occurs at the 7-position and the molecule forms hydrogen-bonded dimers in the solid state due to intermolecular and weak intramolecular O-H...N hydrogen bonds .

Chemical Reactions Analysis

Bromoquinolines can participate in various chemical reactions due to their reactive sites. The bromine atom can act as a leaving group or participate in further functionalization. For instance, brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, showing sensitivity to multiphoton excitation and greater single-photon quantum efficiency compared to other photolabile groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-5-nitroquinoline derivatives are influenced by the substituents on the quinoline ring. These properties can be tailored for specific applications, such as the development of photolabile protecting groups with enhanced solubility and low fluorescence for biological applications . Additionally, the introduction of sulfonate groups to bromoquinoline derivatives has been shown to yield compounds with potent antimicrobial activities, indicating the potential for pharmacological applications . The optical properties of bromoquinoline derivatives, such as emission quantum yield, can also be of interest for material science applications .

Scientific Research Applications

Synthesis of PI3K/mTOR Inhibitors The compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in many PI3K/mTOR inhibitors, has been synthesized from derivatives of 8-Bromo-5-nitroquinoline. This synthesis pathway, detailed by (Lei et al., 2015), is crucial for the development of new cancer treatments.

Photochemistry and Photobiology The photochemical properties of 8-hydroxy-5-nitroquinoline, a related compound, have been studied for their potential in antimicrobial, anti-inflammatory, and anticancer applications. The study by (Wang et al., 2022) indicates its significance in the treatment of diseases and highlights its photosensitivity.

Prodrug Systems for Reductive Activation Novel 2-aryl-5-nitroquinolines, potentially including 8-Bromo-5-nitroquinoline derivatives, have been synthesized as prodrug systems for bioreductive activation. (Couch et al., 2008) explored this pathway, focusing on the use of nitroquinoline derivatives in targeted cancer therapy.

Photolabile Protecting Group for Biological Messengers 8-Bromo-5-nitroquinoline derivatives are investigated for their use as photolabile protecting groups, with potential applications in biological research. (Fedoryak & Dore, 2002) found these derivatives to be more efficient than other compounds, suggesting their suitability for in vivo studies.

Antimicrobial Activity The antimicrobial properties of 8-hydroxyquinoline derivatives, related to 8-Bromo-5-nitroquinoline, have been explored by (Jyotirmaya et al., 2017). The study shows that these compounds, particularly when complexed with metals, demonstrate significant antimicrobial activity.

Safety And Hazards

8-Bromo-5-nitroquinoline is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 8-Bromo-5-nitroquinoline are not mentioned in the available resources, quinoline compounds in general have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are often used as scaffolds for drug discovery .

properties

IUPAC Name

8-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUPVPKQOTZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577156
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-nitroquinoline

CAS RN

139366-35-1
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Bromoquinoline (25.00 g, 120.2 mmol) was dissolved in sulfuric acid (82.5 mL) at rt and then cooled to 0° C. HNO3 (fuming, 32.5 mL) was then slowly added over a 10 minute period. The reaction was then warmed to rt and then to 65° C. After 48 h at 65° C., the reaction was cooled to rt and poured onto 500 g of ice. This solution was extracted with methylene chloride (5×200 mL). The organic layers were washed once with brine and dried over anhydrous sodium sulfate. Concentration gave the crude compound 464A as a light yellow solid (28.6 g, 94%). HPLC: 98% at 2.717 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
82.5 mL
Type
solvent
Reaction Step One
Name
Quantity
32.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Brodnik, F Požgan, B Štefane - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… The starting material, 8-bromo-5-nitroquinoline (2), was prepared from commercially … reaction conditions failed for the coupling of 8-bromo-5-nitroquinoline (2) either with benzo[b]furan …
Number of citations: 22 pubs.rsc.org
O Cakmak, S Ökten, D Alımlı, CC Ersanlı… - Journal of Molecular …, 2020 - Elsevier
… The reaction yielded quantitatively 3,6,8-bromo-5-nitroquinoline (18) as the sole product (… Moreover, in the FT-IR spectra of 3,6,8-bromo-5-nitroquinoline (18), a characteristic N double …
Number of citations: 22 www.sciencedirect.com
RH Slater - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… was conveniently prepared from 8-bromo-5-nitroquinoline … 8 - Bromo-5-nitroquinoline .-To a solution of 8 -aminoquinoline … precipitate of pure 8-bromo-5-nitroquinoline was filtered off, …
Number of citations: 2 pubs.rsc.org
H Urist, GL Jenkins - Journal of the American Chemical Society, 1941 - ACS Publications
… the corresponding sulfonic acid4; (2) the preparation of 8-aminoquinoline-5-sulfonic acid by the Piria reaction5; (3) the replacement of the halogen atom in 8-bromo-5-nitroquinoline by …
Number of citations: 1 pubs.acs.org
S Ökten, A Aydın, ÜM Koçyiğit, O Çakmak… - Archiv der …, 2020 - Wiley Online Library
… The reaction yielded quantitatively 3,6,8-bromo-5-nitroquinoline (14) as the sole product (… In the FT-IR spectra of 3,6,8-bromo-5-nitroquinoline (14), characteristic N═O stretching signals …
Number of citations: 31 onlinelibrary.wiley.com
RP Dikshoorn - Recueil des Travaux Chimiques des Pays‐Bas, 1929 - Wiley Online Library
… claimed to have obtained the same product, 8-bromo-5nitroquinoline, from 5-nitro-8-aminoquinoline, but according to Kaufmann and Hussy, Ber. 41. 1740 (l908), the product was …
Number of citations: 23 onlinelibrary.wiley.com
M Woźniak, M Grzegożek - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
… Therefore, for identification, 3b and 3c are synthesized independently from 6- and 8-bromo-5-nitroquinoline (see Experimental). 'H-NMR analysis of lb in liquid methylamine at - 13C …
I Sosič, A Mitrović, H Ćurić, D Knez, HB Žugelj… - Bioorganic & medicinal …, 2018 - Elsevier
… Compounds 46–59 were synthesized by Pd-catalyzed coupling of organoboron reagents with 8-bromo-5-nitroquinoline (45), 34 whereas derivatives 60–67 were prepared by an …
Number of citations: 32 www.sciencedirect.com
H Chen, Z Zhang, T Zhang, S Jiang, K Yin… - Available at SSRN … - papers.ssrn.com
Endosomal TLRs (TLR3/7/8/9) are highly analogous innate immunity sensors for various viral or bacterial RNA/DNA molecular patterns. TLR7 has been suggested to be a target for …
Number of citations: 0 papers.ssrn.com
J Kljun, M Klemenčič, S Drvarič-Talian, U Škrap
Number of citations: 0

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